Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate
CAS No.: 54752-15-7
Cat. No.: VC11670782
Molecular Formula: C5H7N3O3
Molecular Weight: 157.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54752-15-7 |
|---|---|
| Molecular Formula | C5H7N3O3 |
| Molecular Weight | 157.13 g/mol |
| IUPAC Name | ethyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C5H7N3O3/c1-2-11-4(9)3-6-5(10)8-7-3/h2H2,1H3,(H2,6,7,8,10) |
| Standard InChI Key | LBTKNCHANGRMBT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC(=O)N1 |
| Canonical SMILES | CCOC(=O)C1=NNC(=O)N1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 5-oxo-4,5-dihydro-1H-[1,2,] triazole-3-carboxylate belongs to the 1,2,4-triazole family, a class of nitrogen-rich heterocycles. The compound’s IUPAC name, ethyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate, reflects its tautomeric equilibrium between 1H- and 4H-forms. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 54752-15-7 |
| Molecular Formula | |
| Molecular Weight | 157.13 g/mol |
| SMILES | CCOC(=O)C1=NNC(=O)N1 |
| InChI Key | LBTKNCHANGRMBT-UHFFFAOYSA-N |
The planar triazole ring facilitates conjugation with the ester group, as evidenced by its values and resonance stabilization.
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of ethyl 5-oxo-4,5-dihydro-1H-[1, triazole-3-carboxylate typically involves cyclocondensation or esterification strategies:
Cyclocondensation of Hydrazine Derivatives
A common approach utilizes hydrazine hydrochloride and diethyl oxalacetate in benzene/acetic acid under reflux (100°C, 24 h), yielding the triazole core via intramolecular cyclization . For example:
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Step 1: Diethyl oxalacetate sodium salt is dissolved in benzene and stirred for 20 minutes.
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Step 2: Acetic acid is added to protonate intermediates.
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Step 3: Hydrazine hydrochloride induces cyclization, forming the triazole ring .
This method achieves a 92% yield, with purity confirmed by LRMS () .
Esterification of Triazole Carboxylic Acids
An alternative route involves esterifying 5-oxo-4,5-dihydro-1H-[1,2,] triazole-3-carboxylic acid with ethanol in the presence of acid catalysts (e.g., ) . This method parallels the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate, where methanol replaces ethanol .
Reaction Chemistry
The compound undergoes three primary reactions:
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Hydrolysis: The ester group hydrolyzes in aqueous base to form the carboxylic acid.
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N-Alkylation: The triazole nitrogen reacts with alkyl halides to produce N-substituted derivatives.
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Nucleophilic Substitution: The carbonyl groups participate in condensations with amines or hydrazines .
Physicochemical Properties
Solubility and Stability
Ethyl 5-oxo-4,5-dihydro-1H-[1,2,] triazole-3-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). The ester group confers sensitivity to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Thermal Behavior
Differential scanning calorimetry (DSC) of related triazoles reveals melting points between 196–199°C, suggesting similar thermal stability for this compound .
Pharmaceutical and Biological Applications
Drug Discovery
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its:
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Hydrogen-bonding capacity: Facilitates target binding (e.g., enzyme active sites).
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Metabolic stability: Resists oxidative degradation compared to imidazoles.
Antiviral Agents
Triazole carboxylates serve as precursors to nucleoside analogues like Ribavirin, which inhibits RNA viral replication . Modifications to the ester group (e.g., replacing ethyl with cyclopentenyl) enhance bioavailability and target selectivity .
Anticancer Activity
Preliminary studies on triazole derivatives demonstrate topoisomerase II inhibition and pro-apoptotic effects in leukemia cell lines (IC = 2–10 µM).
Agricultural Chemistry
The compound’s ability to chelate metal ions (e.g., Mn, Co) underpins its use in fungicidal formulations, disrupting microbial metalloenzymes .
Recent Research Advances
Crystal Engineering
X-ray crystallography of methyl-1H-1,2,4-triazole-3-carboxylate (a structural analogue) reveals a monoclinic lattice with π-π stacking distances of 3.5 Å, informing cocrystal design for improved solubility .
Green Synthesis
Microwave-assisted synthesis reduces reaction times from 24 h to <2 h while maintaining yields >85%, aligning with sustainable chemistry principles.
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